Bismuth Subnitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bismuth subnitrate is typically synthesized through the hydrolytic processing of bismuth-containing nitrate solutions. The process involves the oxidation of metallic bismuth, dissolution of the resulting oxide in nitric acid, and purification from impurity metals through aqueous alkaline hydrolysis . Another method involves the interaction of bismuth oxide or basic bismuth nitrate with nitric acid solutions .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving metallic bismuth in concentrated nitric acid, followed by hydrolytic purification and transformation into basic bismuth nitrate. This is then converted into basic carbonate and calcined to form bismuth oxide . The process is designed to minimize the release of toxic nitrogen oxides into the atmosphere .

Analyse Des Réactions Chimiques

Types of Reactions

Bismuth subnitrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form bismuth oxide.

Reduction: It can be reduced to metallic bismuth using reducing agents like stannite ion.

Substitution: This compound can participate in substitution reactions, such as the Markovnikov-type hydration of terminal acetylenes.

Common Reagents and Conditions

Oxidation: Nitric acid is commonly used as an oxidizing agent.

Reduction: Stannite ion, prepared by treating tin(II) chloride with sodium hydroxide, is used as a reducing agent.

Substitution: Catalytic amounts of bismuth nitrate under microwave irradiation are used for the Markovnikov-type hydration of terminal acetylenes.

Major Products

Oxidation: Bismuth oxide.

Reduction: Metallic bismuth.

Substitution: Hydrated products of terminal acetylenes.

Applications De Recherche Scientifique

Bismuth subnitrate has a wide range of applications in scientific research:

Biology: Investigated for its antimicrobial properties against bacteria, fungi, and viruses.

Medicine: Extensively used to treat gastrointestinal disorders, including dyspepsia, gastric ulcers, and Helicobacter pylori infections.

Industry: Utilized in the production of catalysts, optical glasses, pigments, and other materials.

Mécanisme D'action

Bismuth subnitrate exerts its effects primarily through the production of endogenous mucosal prostaglandin (PGE2), which protects the gastric mucosa . It also has antacid properties that neutralize gastric acid and provide symptomatic relief in conditions like duodenal ulcers . Additionally, it has been shown to have cytoprotective effects in models of mucosal injury .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bismuth oxychloride (BiOCl)

- Bismuth oxynitrate (BiONO3)

- Bismuth subcitrate potassium

Uniqueness

Bismuth subnitrate is unique due to its high water solubility and its dual role as an antacid and antimicrobial agent. Unlike bismuth oxychloride and bismuth oxynitrate, which are primarily used in industrial applications, this compound has significant medicinal applications . Bismuth subcitrate potassium, while similar in its use for gastrointestinal disorders, is specifically formulated for peptic ulcer and gastro-esophageal reflux disease .

Propriétés

| Based on the findings of a clinical investigation in patients with duodenal ulcer disease and healthy volunteers receiving oral bismuth subnitrate tablets, the protective effects of bismuth subnitrate may be secondary to endogenous mucosal prostaglandin (PGE2) production, which is one of the deficient factors observed in peptic ulcer disease. Antacid neutralizing activity of bismuth subnitrate was demonstrated to have a significant postprandial effect on gastric pH. | |

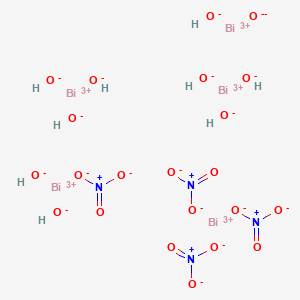

Numéro CAS |

54392-33-5 |

Formule moléculaire |

Bi5H9N4O22 |

Poids moléculaire |

1461.99 g/mol |

Nom IUPAC |

pentabismuth;oxygen(2-);nonahydroxide;tetranitrate |

InChI |

InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q5*+3;4*-1;;;;;;;;;;-2/p-9 |

Clé InChI |

QGWDKKHSDXWPET-UHFFFAOYSA-E |

SMILES canonique |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |

Point d'ébullition |

Decomposes at 260 BOILING POINT: 260 °C -HNO3 /BIONO3.H2O/ |

Color/Form |

HEAVY, MICROCRYSTALLINE POWDER WHITE POWDER |

Densité |

4.928 |

melting_point |

Decomposes at 260 260 °C DECOMP |

Description physique |

Dry Powder Odorless, slightly hygroscopic solid; [Merck Index] White powder, insoluble; [MSDSonline] |

Solubilité |

Insoluble PRACTICALLY INSOL IN WATER, ALC; SOL IN DILUTE HYDROCHLORIC ACID & NITRIC ACID PRACTICALLY INSOL IN ORGANIC SOLVENTS |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)